molecular formula C30H23N5O B12815261 Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- CAS No. 37158-77-3

Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl-

Cat. No.: B12815261
CAS No.: 37158-77-3
M. Wt: 469.5 g/mol
InChI Key: HEFXNBYMHGTKPG-UHFFFAOYSA-N
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Description

Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of phenyl groups and the ethanone moiety. Common reagents used in these reactions include phenylhydrazine, aldehydes, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-((5-phenyl-4H-imidazo[1,2-b][1,2,4]triazol-2-yl)amino)-1-phenyl-
  • Ethanone, 2-((5,6-diphenyl-4H-imidazo[1,2-b][1,2,4]triazol-2-yl)amino)-1-phenyl-
  • Ethanone, 2-((5,6-diphenyl-4H-imidazo[1,2-b][1,2,4]triazol-2-yl)amino)-1,2-dimethyl-

Uniqueness

The uniqueness of Ethanone, 2-((5,6-diphenyl-4H-imidazo(1,2-b)(1,2,4)triazol-2-yl)amino)-1,2-diphenyl- lies in its specific substitution pattern and the presence of multiple phenyl groups, which may contribute to its distinct biological and chemical properties.

Properties

CAS No.

37158-77-3

Molecular Formula

C30H23N5O

Molecular Weight

469.5 g/mol

IUPAC Name

2-[(5,6-diphenyl-1H-imidazo[1,2-b][1,2,4]triazol-2-yl)amino]-1,2-diphenylethanone

InChI

InChI=1S/C30H23N5O/c36-28(24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)31-29-33-30-32-25(21-13-5-1-6-14-21)27(35(30)34-29)23-17-9-3-10-18-23/h1-20,26H,(H2,31,32,33,34)

InChI Key

HEFXNBYMHGTKPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)N=C(N3)NC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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